molecular formula C11H13ClO B3315749 2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene CAS No. 951894-81-8

2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene

Cat. No.: B3315749
CAS No.: 951894-81-8
M. Wt: 196.67 g/mol
InChI Key: QRDGXKUPUKMACN-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene is a chlorinated aromatic compound characterized by a propene backbone substituted with a chloro group at position 2 and a 2-methoxy-5-methylphenyl group at position 3. The methoxy and methyl groups on the phenyl ring influence its electronic and steric properties, while the chlorine atom enhances lipophilicity and reactivity .

Properties

IUPAC Name

2-(2-chloroprop-2-enyl)-1-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8-4-5-11(13-3)10(6-8)7-9(2)12/h4-6H,2,7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDGXKUPUKMACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dichloromethane. The product is then purified through column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate, and chromium trioxide.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and hydrogen gas with palladium catalyst.

    Substitution: Sodium azide, potassium thiocyanate, and various amines.

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Azides, thiocyanates, and amines.

Scientific Research Applications

2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. The propene chain allows for further functionalization, making the compound versatile in various chemical and biological contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Chloropropenes

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Substituents Molecular Weight (g/mol) XLogP3 Key Features
2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene Not specified Cl, 2-methoxy-5-methylphenyl ~196.6 (estimated) ~3.2 Methoxy and methyl groups enhance solubility; moderate lipophilicity
2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene 951888-73-6 Cl, 3-Cl-5-F-phenyl 205.05 4.1 Higher lipophilicity due to Cl and F substituents; increased halogen reactivity
2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene Not specified Br, 4-Cl-2-methylphenyl ~234.5 (estimated) ~4.5 Bromine increases molecular weight and steric bulk; potential for radical reactions
(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) 122551-89-7 Cl, dichloromethyl, oxo, butenoic acid 209.88 1.8 Acidic oxo group reduces lipophilicity; carcinogenic potential noted
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3) 728-40-5 Cl, dichloromethyl, hydroxy, furanone 223.89 2.3 Furanone ring enhances polarity; associated with mutagenicity

Key Findings from Comparative Analysis

Lipophilicity and Solubility :

  • The methoxy group in this compound reduces lipophilicity (estimated XLogP3 ~3.2) compared to halogen-rich analogs like 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene (XLogP3 = 4.1) . This may improve aqueous solubility, making it more suitable for applications requiring moderate polarity.
  • Brominated analogs (e.g., 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene) exhibit higher molecular weights and steric hindrance, which could limit diffusion through biological membranes .

Reactivity and Stability: Chlorinated furanones (e.g., BMX-3) and oxobutenoic acids (e.g., EMX) show higher electrophilicity due to electron-withdrawing groups (oxo, dichloromethyl), increasing their reactivity in nucleophilic environments.

Toxicological Profiles: Halofuranones like BMX-3 and EMX are classified as mutagenic and carcinogenic, likely due to their ability to form DNA adducts via reactive intermediates . The absence of such highly reactive groups in this compound may reduce its toxicological risk.

Phase Behavior :

  • While direct data on the target compound are unavailable, studies on structurally related thiols (e.g., 1-propanethiol + methane systems) highlight the importance of substituents on phase equilibria. Methoxy and methyl groups likely reduce vapor pressure compared to smaller halogen substituents, favoring liquid-phase stability under similar conditions .

Biological Activity

2-Chloro-3-(2-methoxy-5-methylphenyl)-1-propene is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement with a chloro group and a methoxy group on a propene backbone, which influences its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can undergo transformations, leading to the formation of reactive intermediates that modulate biological pathways. Its interactions may result in:

  • Antimicrobial Effects: Preliminary studies suggest potential antimicrobial properties, possibly through interference with bacterial cell wall synthesis or metabolic pathways.
  • Antioxidant Activity: The presence of methoxy and methyl groups may contribute to antioxidant effects by scavenging free radicals.
  • Anti-inflammatory Properties: Similar compounds have shown promise in reducing inflammation, indicating that this compound may also exhibit such effects.

Biological Activity Studies

Recent studies have focused on the biological activities of this compound, revealing various therapeutic potentials:

Study Focus Findings Reference
Antimicrobial ActivityExhibited significant inhibitory effects against several bacterial strains
Antioxidant PropertiesDemonstrated free radical scavenging ability in vitro
Anti-inflammatory EffectsPotentially reduces inflammatory markers in cell culture models

Case Studies

  • Antimicrobial Activity:
    A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound showed notable inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Antioxidant Activity:
    Research conducted using DPPH radical scavenging assays indicated that the compound possesses antioxidant properties comparable to established antioxidants. This activity is hypothesized to stem from its ability to donate electrons or hydrogen atoms.
  • Anti-inflammatory Effects:
    In vitro experiments revealed that the compound could modulate inflammatory cytokine production in macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-(2-Methoxyphenyl)-1-propeneLacks chloro substituentModerate antimicrobial activity
4-Methoxyphenylboronic acidSimilar methoxy groupUsed in organic synthesis
5-Fluoro-2-methoxyphenylboronic acidContains boronic acid functional groupNotable for cross-coupling reactions

The distinct combination of functional groups in this compound enhances its potential biological activity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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